2-(3-Hydroxyazetidin-1-yl)-2,3-dimethylbutanenitrile
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Overview
Description
2-(3-Hydroxyazetidin-1-yl)-2,3-dimethylbutanenitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a hydroxyazetidine ring, which is a four-membered nitrogen-containing ring, attached to a dimethylbutanenitrile moiety. The presence of both hydroxy and nitrile functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2,3-dimethylbutanenitrile typically involves the formation of the azetidine ring followed by the introduction of the hydroxy and nitrile groups. One common method involves the cyclization of a suitable precursor, such as a 3-hydroxyazetidine derivative, under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyazetidin-1-yl)-2,3-dimethylbutanenitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
2-(3-Hydroxyazetidin-1-yl)-2,3-dimethylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2,3-dimethylbutanenitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and nitrile groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxyazetidin-1-yl)-2-oxoethyl derivatives: These compounds share the azetidine ring but differ in the functional groups attached to the ring.
3-Hydroxyazetidine derivatives: Compounds with variations in the substituents on the azetidine ring.
Uniqueness
2-(3-Hydroxyazetidin-1-yl)-2,3-dimethylbutanenitrile is unique due to the combination of its hydroxyazetidine ring and dimethylbutanenitrile moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-(3-hydroxyazetidin-1-yl)-2,3-dimethylbutanenitrile |
InChI |
InChI=1S/C9H16N2O/c1-7(2)9(3,6-10)11-4-8(12)5-11/h7-8,12H,4-5H2,1-3H3 |
InChI Key |
FQQBHSXVSUGRTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)N1CC(C1)O |
Origin of Product |
United States |
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